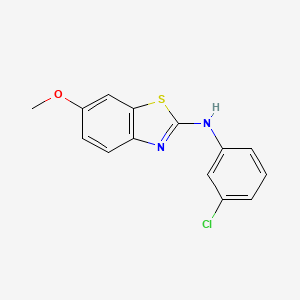

N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a 3-chlorophenyl group and a methoxy group attached to the benzothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 3-chloroaniline with 2-aminothiophenol in the presence of a suitable catalyst The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid The resulting intermediate is then subjected to cyclization to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Hydrazine-Based Reactions

The compound reacts with hydrazine derivatives to form hydrazones under thermal conditions (70°C for 2 hours). Examples include:

-

Reaction with 5-nitro-2-furancarboxaldehyde : Yields 85% of the corresponding hydrazone derivative .

-

Reaction with 5-nitro-2-thiophencarboxaldehyde : Produces hydrazones with similar yields .

-

Substitution of benzothiazole : Variants with trifluoromethyl or chloro groups react analogously, with yields ranging from 75–89% .

| Aldehyde | Benzothiazole Substituent | Yield |

|---|---|---|

| 5-nitro-2-furancarboxaldehyde | 6-methoxy | 89% |

| 5-nitro-2-thiophencarboxaldehyde | 6-methoxy | 80% |

| 5-nitro-2-furancarboxaldehyde | 6-trifluoromethyl | 85% |

Quinazoline Derivative Formation

The compound reacts with chloroacetyl chloride and substituted amines to form quinazoline derivatives. Key steps include:

-

Chloroacetylation : Reaction with chloroacetyl chloride in benzene .

-

Amination : Substituted amines (e.g., aniline, p-toluidine) react with the chloroacetyl intermediate under reflux, yielding quinazoline-4(3H)-ones .

| Substituted Amine | Product | Yield |

|---|---|---|

| Aniline | 2-anilinomethyl-3-benzothiazolyl quinazoline | 67% |

| p-Toluidine | 2-(p-toluidinomethyl) derivative | 65–70% |

General Reactivity

The compound exhibits typical benzothiazole reactivity:

-

Hydrolysis : Aqueous environments may lead to degradation, though specific conditions (e.g., pH, temperature) influence stability.

-

Nucleophilic substitution : The methoxy group (-OCH₃) and chlorophenyl substituent (-Cl) may participate in substitution reactions under basic or acidic conditions.

-

Electrophilic aromatic substitution : The benzene ring’s electron-rich nature allows for reactions with electrophiles (e.g., nitration, acylation).

Biological Activity Correlation

While not directly a chemical reaction, the compound’s structural features (e.g., electron-withdrawing chloro group, electron-donating methoxy group) correlate with observed anti-inflammatory and anticancer properties. For example:

-

Enzyme inhibition : Interaction with cyclooxygenase (COX) enzymes via hydrogen bonding and hydrophobic interactions .

-

Antimicrobial activity : Derivatives with trifluoromethyl groups show enhanced bacterial inhibition .

References

-

EvitaChem (2025). N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine.

-

Der Pharma Chemica (n.d.). Advances in Benzothiazole Scaffold.

-

US Patent (2016). Synthesis of new benzothiazole derivatives.

-

Srivastava et al. (2019). IJPSR.

-

Venkatesh et al. (2009). Synthesis of quinazoline derivatives.

-

EvitaChem (2025). 1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine, exhibit potent antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are summarized in the following table:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The structural similarity of this compound to known antitumor agents has led to investigations into its potential anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against human tumor cells with the following results:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

The biological activity is believed to involve mechanisms such as DNA binding and enzyme inhibition, particularly targeting topoisomerases and kinases.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. Compounds derived from benzothiazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Key Findings:

In a study evaluating anti-inflammatory activity through biochemical assays, certain derivatives showed selective COX-2 inhibition with a COX-2/COX-1 ratio indicating potential for reduced side effects compared to traditional NSAIDs like ibuprofen.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for various substitutions at different positions on the benzothiazole ring. The introduction of different substituents can significantly alter the biological activity of the compound.

Synthetic Pathway Overview:

- Formation of Benzothiazole Ring: The initial step often involves cyclization reactions leading to the formation of the benzothiazole core.

- Substitution Reactions: Subsequent steps may include electrophilic aromatic substitution or nucleophilic substitutions to introduce chlorophenyl and methoxy groups.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

- N-(2-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine

- N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine

- N-(3-chlorophenyl)-1,3-benzothiazol-2-amine

These compounds share similar structural features but differ in the position of the substituents on the phenyl ring or the presence of additional functional groups. The unique combination of the 3-chlorophenyl and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound primarily involves the inhibition of specific enzymes and proteins. Notably, it has been observed to disrupt cellular processes such as:

- Inhibition of DNA replication : The compound may interfere with enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.

- Protein synthesis disruption : By targeting proteins essential for cellular function, it can induce apoptosis in cancerous cells.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A comparative study highlighted its antibacterial activity against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3c | Bacillus subtilis | 16 |

| 3c | Escherichia coli | 14 |

| 3h | Pseudomonas aeruginosa | 15 |

These results suggest that the compound possesses robust antibacterial properties, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For example, it was tested against several cancer cell lines using the MTT assay to determine cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (prostate) | 5.0 |

| MDA-MB-231 | 4.5 |

| A431 (skin) | 8.0 |

This data indicates that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes involved in inflammation:

| Compound Code | COX Inhibition (%) |

|---|---|

| Compound A | 85 |

| Compound B | 90 |

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating COX activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives similar to this compound. For instance:

- Antimicrobial Evaluation : A study synthesized various benzothiazole derivatives and assessed their antibacterial activity against a panel of microorganisms. Compounds with similar structures showed promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Studies : Another study reported that derivatives of benzothiazole exhibited potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest, supporting the potential application of this compound in cancer therapy .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWISFXMUOKOIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.